

DMXAA: A Technical Guide to a Selective Murine STING Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vadimezan*

Cat. No.: *B1683794*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dimethylxanthenone-4-acetic acid (DMXAA), also known as **Vadimezan** or ASA404, is a small molecule initially developed as a vascular disrupting agent (VDA) for cancer therapy.[\[1\]](#)[\[2\]](#) While it showed significant promise and potent antitumor activity in preclinical murine models, it ultimately failed in human clinical trials.[\[4\]](#)[\[5\]](#)[\[6\]](#) Subsequent research revealed the critical reason for this discrepancy: DMXAA is a direct and selective agonist of murine Stimulator of Interferon Genes (STING), but not its human ortholog.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This species-specific activity has repurposed DMXAA into an invaluable tool for studying the intricacies of the STING signaling pathway in mouse models, offering insights into innate immunity, cancer immunotherapy, and antiviral responses. This guide provides a comprehensive technical overview of DMXAA, its mechanism of action, species selectivity, quantitative data from key studies, and detailed experimental protocols.

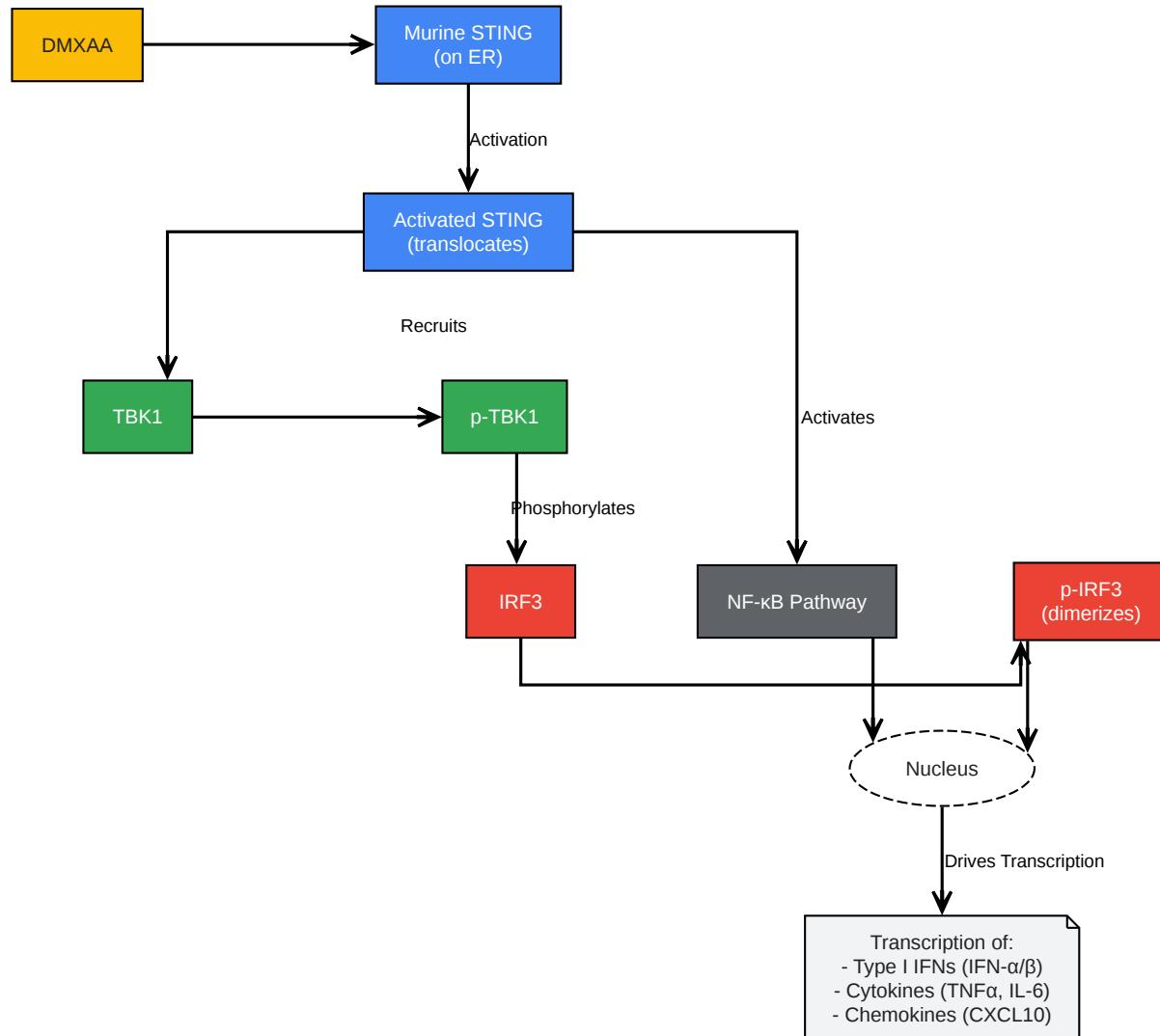
Chemical and Physical Properties

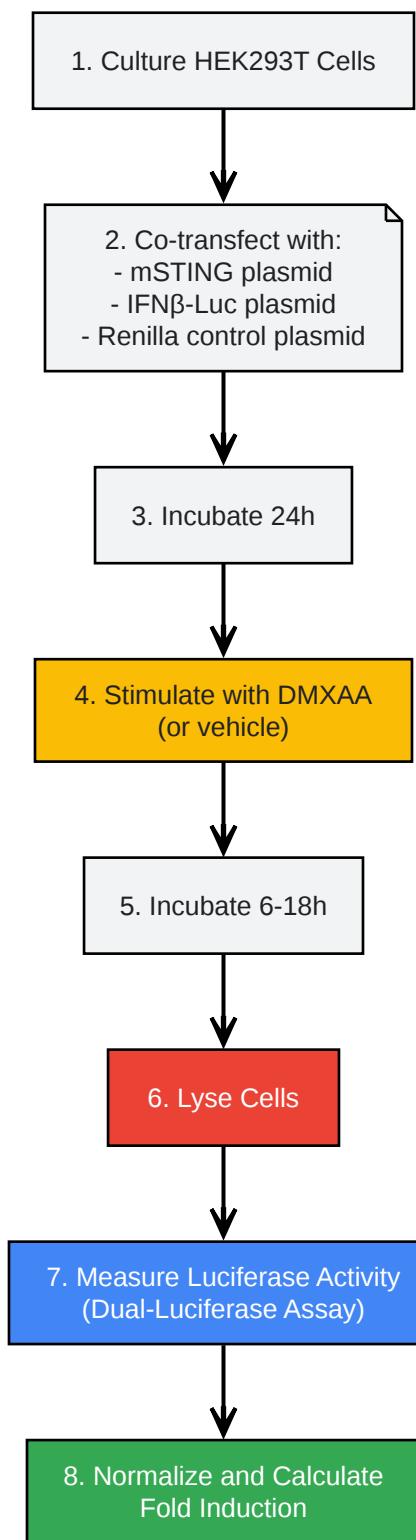
DMXAA is a synthetic flavonoid derivative belonging to the xanthenone class of compounds.

- Systematic Name: 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid[\[8\]](#)
- Molecular Formula: $C_{17}H_{14}O_4$ [\[7\]](#)[\[8\]](#)

- Molecular Weight: 282.29 g/mol [7][8]
- Appearance: Crystalline solid
- Solubility: Soluble in DMSO[7]

Figure 1: Chemical Structure of DMXAA (5,6-dimethylxanthene-4-acetic acid).


Mechanism of Action: Murine STING Activation


The primary mechanism by which DMXAA exerts its biological effects in mice is through the direct activation of the STING pathway.[4][7] STING (also known as TMEM173) is a crucial adaptor protein in the innate immune system, responsible for detecting cytosolic DNA and initiating a powerful inflammatory response.[9][10]

Signaling Cascade:

- Direct Binding: DMXAA directly binds to a pocket in the C-terminal domain of the murine STING protein.[4][5] This binding event mimics the action of STING's natural ligands, cyclic dinucleotides (CDNs).[4]
- Conformational Change & Activation: Ligand binding induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[11]
- TBK1 Recruitment and Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[4][12][13]
- IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][12] This leads to IRF3 dimerization and translocation to the nucleus. Concurrently, the STING pathway also activates the NF-κB signaling axis.[4][9]
- Gene Transcription: In the nucleus, activated IRF3 and NF-κB drive the transcription of a wide array of pro-inflammatory genes, most notably Type I interferons (IFN- α and IFN- β) and a suite of cytokines and chemokines.[4][9][10]

This cascade results in a robust innate immune response characterized by vascular disruption within tumors and the recruitment and activation of various immune cells.[1][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2'3'-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 2. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivascular therapy of cancer: DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invitrogen.com [invitrogen.com]
- 8. 5,6-Dimethylxanthenone-4-Acetic Acid | C17H14O4 | CID 123964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 10. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1-IRF-3 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [DMXAA: A Technical Guide to a Selective Murine STING Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683794#dmxaa-as-a-selective-murine-sting-agonist\]](https://www.benchchem.com/product/b1683794#dmxaa-as-a-selective-murine-sting-agonist)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com